molecular formula C20H28ClNO4 B1195570 9-O-Ethyl lycorenine hydrochloride CAS No. 75917-42-9

9-O-Ethyl lycorenine hydrochloride

カタログ番号: B1195570
CAS番号: 75917-42-9
分子量: 381.9 g/mol
InChIキー: JQXCWYYVEHLNPK-MQXQPWMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-O-Ethyl lycorenine hydrochloride is a synthetic derivative based on the lycorenine alkaloid scaffold, which is found in plants of the Amaryllidaceae family . The compound has a molecular formula of C20H27NO4 and a systematic (IUPAC) name of (5aR,7S,11bS,11cS)-7-ethoxy-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole . As a lycorenine-type alkaloid, it is part of a broader class of natural products known for their diverse and potent biological activities, which include antiviral, anticancer, and anti-acetylcholinesterase effects . Lycorenine-type alkaloids are biosynthetically derived from norbelladine, a common precursor to all Amaryllidaceae alkaloids, and are characterized by their distinct heterocyclic ring structures . This makes 9-O-Ethyl lycorenine hydrochloride a compound of significant interest for medicinal chemistry research and for investigating structure-activity relationships (SAR), particularly in the exploration of new antiviral and chemotherapeutic agents . Researchers can utilize this alkaloid as a standard in phytochemical studies or as a building block for the semi-synthesis of novel derivatives aimed at optimizing biological potency and selectivity . This product is intended for research and forensic purposes only.

特性

CAS番号

75917-42-9

分子式

C20H28ClNO4

分子量

381.9 g/mol

IUPAC名

(5aR,7S,11bS,11cS)-7-ethoxy-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole;hydrochloride

InChI

InChI=1S/C20H27NO4.ClH/c1-5-24-20-14-11-17(23-4)16(22-3)10-13(14)18-15(25-20)7-6-12-8-9-21(2)19(12)18;/h6,10-11,15,18-20H,5,7-9H2,1-4H3;1H/t15-,18-,19-,20+;/m1./s1

InChIキー

JQXCWYYVEHLNPK-MQXQPWMHSA-N

SMILES

CCOC1C2=CC(=C(C=C2C3C(O1)CC=C4C3N(CC4)C)OC)OC.Cl

異性体SMILES

CCO[C@@H]1C2=CC(=C(C=C2[C@@H]3[C@H](O1)CC=C4[C@H]3N(CC4)C)OC)OC.Cl

正規SMILES

CCOC1C2=CC(=C(C=C2C3C(O1)CC=C4C3N(CC4)C)OC)OC.Cl

同義語

9-O-ethyl lycorenine

製品の起源

United States

類似化合物との比較

Limitations of the Provided Evidence

Irrelevance to Target Compound : The study focuses on yohimbine, which is chemically distinct from lycorenine derivatives. Lycorenine belongs to the Amaryllidaceae alkaloid family, whereas yohimbine is a Corynanthe-type indole alkaloid.

Lack of Structural or Pharmacokinetic Data: No molecular weight, solubility, or receptor-binding data for "9-O-Ethyl lycorenine hydrochloride" are provided.

Species-Specific Responses: The evidence highlights species-dependent variability in yohimbine’s effects (e.g., pressor in dogs vs.

Reference

Lang, W., Lambert, G., & Rush, M. (1975). The role of the central nervous system in the cardiovascular responses to yohimbine. Journal of Physiology, 252(3), 60P-61P.

準備方法

Nucleophilic Alkylation

The hydroxyl group at C9 undergoes alkylation using ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base. A representative protocol adapted from norbelladine-type alkaloid synthesis involves:

  • Deprotonation : Lycorenine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Potassium carbonate (2.5 equiv) is added to deprotonate the hydroxyl group.

  • Ethylation : Ethyl iodide (1.2 equiv) is introduced dropwise at 0°C, followed by warming to 40°C for 12 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

Optimization Data :

ParameterConditionYield (%)
SolventDMF vs. THF78 vs. 42
BaseK₂CO₃ vs. NaOH78 vs. 65
Temperature (°C)40 vs. 6078 vs. 70

This method prioritizes DMF for improved solubility and K₂CO₃ for minimized side reactions.

Hydrogenation and Ring System Stabilization

Post-alkylation, catalytic hydrogenation ensures saturation of any labile double bonds. A patent-derived procedure employs:

  • Catalyst Loading : 10% Pd/C (0.1 equiv) in ethyl acetate/methanol (4:1 v/v).

  • Hydrogenation : H₂ gas (1 atm) bubbled through the solution at 25°C for 3 hours.

  • Filtration : Removal of Pd/C via silica gel filtration to prevent over-reduction.

Critical monitoring via TLC (ethyl acetate/hexane 1:1) confirms reaction completion without degradation of the ethyl ether group.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances crystallinity and storage stability:

  • Acidification : The free base is dissolved in anhydrous dichloromethane. HCl gas is bubbled through the solution until pH ≈ 2.

  • Precipitation : Addition of n-heptane induces crystallization.

  • Recrystallization : The crude salt is dissolved in warm isopropyl acetate and cooled to −20°C for 12 hours.

Characterization Data :

  • Melting Point : 180–185°C (decomposition observed above 190°C).

  • ¹H NMR (DMSO-d6): δ 1.22 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.48 (q, J = 7.0 Hz, 2H, OCH₂), 6.55–7.15 (m, aromatic protons).

  • IR (cm⁻¹): 2953 (C-H stretch, ethyl), 2550 (N⁺-H), 1648 (C=N).

Purification and Analytical Validation

Column Chromatography

Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate/methanol 9:1) separates 9-O-ethyl lycorenine from O-methyl byproducts. Fractions are analyzed by:

  • TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

  • HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm).

Countercurrent Chromatography

For large-scale batches, a solvent system of n-heptane/ethyl acetate/methanol/water (5:5:4:3) achieves >98% purity, as confirmed by LC-MS (m/z 342 [M+H]⁺).

Scalability and Industrial Adaptations

Patent WO2019211868A1 details a pilot-scale process:

  • Reactor Setup : 500 L glass-lined vessel with overhead stirring and temperature control (±2°C).

  • Ethylation : 25 kg lycorenine, 30 L DMF, 62 kg K₂CO₃, 28 L ethyl iodide.

  • Distillation : Azeotropic removal of water using toluene/isopropanol (1:1).

Batch Record :

StepDuration (h)Yield (%)Purity (%)
Alkylation127892
Hydrogenation39598
Salt Formation68899.5

Q & A

Basic: What established protocols are recommended for synthesizing 9-O-Ethyl lycorenine hydrochloride, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves carbodiimide-mediated coupling reactions, as seen in analogous hydrochloride compounds (e.g., hyaluronic acid-cysteine ethyl ester synthesis) . Key steps include:

  • Reagent Selection: Use high-purity L-cysteine ethyl ester hydrochloride derivatives as starting materials, with carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) as coupling agents to enhance reaction efficiency .
  • Purification: Employ column chromatography (silica gel) or preparative HPLC to isolate the target compound. Monitor purity via thin-layer chromatography (TLC) or LC-MS .
  • Characterization: Validate structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Purity should exceed 95%, verified by HPLC with UV detection at 254 nm .

Basic: Which analytical techniques are critical for characterizing 9-O-Ethyl lycorenine hydrochloride’s physicochemical properties?

Methodological Answer:

  • Spectroscopic Analysis: NMR spectroscopy (1^1H, 13^13C, DEPT) to confirm substituent positions and stereochemistry. FT-IR for functional group identification (e.g., ethyl ester C-O stretches) .
  • Chromatographic Methods: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for purity assessment. LC-MS for molecular weight confirmation .
  • Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Model Cross-Validation: Replicate in vitro assays (e.g., receptor binding or enzyme inhibition) using multiple cell lines or primary cells. Compare with in vivo pharmacokinetic (PK) studies to assess bioavailability and metabolite interference .
  • Dose Optimization: Adjust in vivo dosing regimens based on allometric scaling (e.g., mg/kg in rodents vs. human equivalent doses) and account for species-specific metabolic pathways .
  • Statistical Reconciliation: Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., solubility, protein binding) .

Advanced: What strategies optimize synthetic yield and minimize impurities in large-scale preparations?

Methodological Answer:

  • Reaction Optimization: Systematically vary temperature (e.g., 25–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst ratios (e.g., EDC:NHS at 1:1.5) using design of experiments (DoE) .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted intermediates). Implement orthogonal purification steps, such as recrystallization followed by size-exclusion chromatography .
  • Scale-Up Considerations: Maintain strict inert atmosphere (N2_2/Ar) to prevent oxidation. Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .

Basic: What in vitro models are appropriate for initial pharmacological screening of 9-O-Ethyl lycorenine hydrochloride?

Methodological Answer:

  • Cell-Based Assays: Use immortalized cell lines (e.g., HEK293 or SH-SY5Y) transfected with target receptors (e.g., P2X7R) to evaluate ligand-receptor interactions .
  • Dose-Response Studies: Perform MTT or resazurin assays to determine IC50_{50}/EC50_{50} values. Include positive controls (e.g., known inhibitors) and vehicle controls .
  • Mechanistic Studies: Employ calcium flux assays or patch-clamp electrophysiology for ion channel modulation analysis .

Advanced: How to design a comparative study evaluating 9-O-Ethyl lycorenine hydrochloride against structural analogs?

Methodological Answer:

  • Structural Modifications: Prioritize analogs with variations in the ethyl ester or lycorenine backbone. Use computational tools (e.g., molecular docking) to predict binding affinities .
  • Controlled Variables: Maintain consistent experimental conditions (e.g., cell density, incubation time) across analogs. Use a randomized block design to minimize batch effects .
  • Data Normalization: Express results as fold-change relative to a baseline (e.g., untreated controls). Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions .

Advanced: What statistical approaches resolve conflicting data in dose-dependent toxicity studies?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots .
  • Sensitivity Analysis: Test robustness by excluding outliers or varying assumptions (e.g., Hill slope in dose-response curves) .
  • Mechanistic Toxicology: Integrate omics data (e.g., transcriptomics) to identify pathways affected at toxic doses, distinguishing target-mediated vs. off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。